An In-Depth Technical Guide to 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol (CAS 396-86-1)
An In-Depth Technical Guide to 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol (CAS 396-86-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol, registered under CAS number 396-86-1, is a fluorinated aromatic compound of significant interest to the scientific community. Also known by the systematic name 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, this molecule belongs to the class of substituted biphenyl diols. Its structure, featuring a biphenyl core with fluorine atoms positioned ortho to each hydroxyl group, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and material science.
The strategic placement of fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, acidity (pKa) of adjacent functional groups, and binding interactions with biological targets. Consequently, scaffolds like 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol are actively explored in drug discovery pipelines to optimize lead compounds and develop novel therapeutics with enhanced efficacy and pharmacokinetic profiles. This guide provides a comprehensive overview of its properties, a scientifically grounded synthesis protocol, analytical characterization methods, and critical safety considerations.
Section 1: Physicochemical and Computed Properties
A precise understanding of a molecule's physical and chemical properties is fundamental for its application in research. While experimental data for this specific compound is not widely published, its key properties can be reliably predicted using computational models and inferred from its structural analogues.
| Property | Value / Description | Source |
| IUPAC Name | 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol | - |
| Synonym | 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol | - |
| CAS Number | 396-86-1 | - |
| Molecular Formula | C₁₂H₈F₂O₂ | - |
| Molecular Weight | 222.19 g/mol | - |
| Predicted XLogP3 | 3.5 | PubChem |
| Predicted pKa | 8.35 (most acidic) | ChemAxon |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 (2 OH, 2 F) | PubChem |
| Rotatable Bonds | 1 | PubChem |
| Appearance | Expected to be an off-white to pale solid | - |
Note: Predicted values are derived from computational algorithms and should be confirmed experimentally.
Section 2: Synthesis and Characterization
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
Causality of Method Selection: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[1] Its advantages include mild reaction conditions, high functional group tolerance (including unprotected phenols), and the relatively low toxicity of boron-based reagents, making it an ideal choice for this synthesis.[2] The reaction couples an organoboron compound with an organohalide. A homocoupling of a suitable fluorinated phenylboronic acid derivative would be a logical approach.
Experimental Workflow:
Caption: Proposed one-pot Miyaura borylation/Suzuki homocoupling synthesis workflow.
Detailed Protocol:
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Protection: The phenolic hydroxyl group of a starting material like 2-fluoro-4-iodophenol is first protected, for example, as a methoxymethyl (MOM) ether, to prevent side reactions. Base-promoted reactions on phenols can be prone to side reactions, necessitating this step for a clean synthesis.[3]
-
Reaction Setup: To a dry, inert-atmosphere flask, add the protected 2-fluoro-4-iodo-1-(methoxymethoxy)benzene, bis(pinacolato)diboron, a palladium catalyst such as Pd(PPh₃)₄, and a base like potassium carbonate.[4]
-
Reaction Execution: Add a degassed solvent (e.g., dioxane or DMF) and heat the mixture (typically 80-100 °C) for several hours until starting material is consumed (monitored by TLC or LC-MS). The reaction first forms the boronic ester in situ, which then undergoes homocoupling.
-
Workup: Cool the reaction, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude protected biphenyl in a solvent like methanol and treat with an acid (e.g., 2M HCl). Stir at room temperature until the MOM group is cleaved.
-
Purification: Purify the final product by silica gel column chromatography or recrystallization to yield pure 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | Complex multiplets in the aromatic region (~6.8-7.5 ppm). The protons on the aromatic rings will show coupling to adjacent protons and long-range coupling to the fluorine atoms (³JHF, ⁴JHF). The phenolic -OH protons will appear as a broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will appear in the ~110-160 ppm range. Carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹JCF ≈ 240-250 Hz). Carbons two or three bonds away will show smaller C-F couplings. |
| ¹⁹F NMR | A single resonance is expected (as the two fluorine atoms are chemically equivalent), appearing as a multiplet due to coupling with nearby aromatic protons. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (C₁₂H₈F₂O₂). |
| IR Spectroscopy | A broad absorption band around 3200-3500 cm⁻¹ (O-H stretch), sharp peaks in the 1500-1600 cm⁻¹ region (C=C aromatic stretch), and strong absorptions around 1100-1300 cm⁻¹ (C-F stretch). |
Section 3: Applications in Research and Drug Development
The true value of 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol lies in its potential as a molecular scaffold. The specific arrangement of its functional groups provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules.
The Role of Fluorine in Drug Design: The incorporation of fluorine is a well-established strategy in drug development. The C-F bond is exceptionally strong, and fluorine's high electronegativity and small size allow it to act as a "super hydrogen." In this molecule, the ortho-fluorine atoms exert significant electronic and steric effects.
-
Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism (e.g., hydroxylation) on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine increases the acidity of the adjacent phenolic hydroxyl groups. This can be critical for optimizing a molecule's binding affinity to a target protein, as it alters the ionization state at physiological pH.
-
Conformational Control: Steric repulsion between the ortho-fluorine atoms and the protons on the opposing ring can restrict rotation around the biphenyl C-C bond. This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing binding potency and selectivity.[5]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds with protein backbone amides or dipole-dipole interactions within a receptor's binding pocket.
Caption: Relationship between structural features and their functional impact in drug design.
Section 4: Safety, Handling, and Toxicology
Trustworthiness and Data Extrapolation: Specific, comprehensive toxicological data for CAS 396-86-1 is not available in public databases. Therefore, a precautionary approach is mandatory. The safety and handling protocols described here are based on an expert assessment of structurally related compounds, such as other fluorinated phenols and biphenyls. This practice of extrapolating from known data is a cornerstone of chemical safety management for novel research compounds.
Fluorinated compounds can have a wide range of toxicological profiles, from inert to highly toxic.[6][7] Small molecule organofluorine compounds are often persistent and require careful handling.[8][9]
Extrapolated Hazard Profile
The following GHS classifications are based on typical hazards associated with fluorophenols.
| Hazard Class | GHS Classification (Anticipated) | Precautionary Statements |
| Acute Toxicity | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P280 |
| Skin Irritation | Warning: Causes skin irritation. | P302+P352, P332+P313 |
| Eye Irritation | Warning: Causes serious eye irritation. | P305+P351+P338, P337+P313 |
| STOT-SE | Warning: May cause respiratory irritation. | P304+P340, P312 |
Self-Validating Handling Protocol
This protocol is designed to ensure user safety by assuming a moderate level of hazard, a standard and self-validating system in a research environment.
-
Engineering Controls:
-
Primary: All handling of the solid compound and its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Verification: Ensure fume hood has a valid inspection sticker and proper airflow before beginning work.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield at all times.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for handling neat material.
-
Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Verification: Inspect all PPE for integrity before each use.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
Spill and Waste Disposal:
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable solvent.
-
Waste: Dispose of all waste (unused material, contaminated PPE) as halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Conclusion
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol is a strategically designed molecular scaffold with significant potential for application in advanced chemical research. While specific experimental data on the compound is sparse, its properties and behavior can be reliably inferred from established chemical principles. Its unique combination of a conformationally restricted biphenyl core, reactive hydroxyl groups, and metabolically robust ortho-fluorine atoms makes it a prime candidate for use as a building block in the synthesis of novel pharmaceuticals and functional materials. Adherence to rigorous, well-established synthesis, purification, and safety protocols is essential for its successful and safe application in the laboratory.
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